molecular formula C24H24N2O3 B11304574 N-(8-butoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-(8-butoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Katalognummer: B11304574
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: MOGIBIOZLHGVPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(8-butoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline moiety, a benzofuran ring, and a carboxamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Intermediate: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Butoxy Group: The quinoline intermediate is then alkylated with butyl bromide in the presence of a base like potassium carbonate to introduce the butoxy group.

    Synthesis of the Benzofuran Intermediate: The benzofuran ring can be synthesized via a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the quinoline and benzofuran intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and benzofuran rings, leading to the formation of quinoline N-oxides and benzofuran epoxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the butoxy group, where the butyl chain can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides and benzofuran epoxides.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases, including infections and cancer.

    Industry: The compound could be used in the development of new dyes, pigments, or other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(8-butoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline and benzofuran moieties could facilitate binding to these targets, while the carboxamide group may enhance solubility and bioavailability. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(8-butoxyquinolin-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
  • N-(8-butoxyquinolin-5-yl)-N~2~-propan-2-ylglycinamide dihydrochloride
  • N-(8-butoxyquinolin-5-yl)-2-methylpropanamide

Uniqueness

N-(8-butoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of both quinoline and benzofuran rings, which are not commonly found together in a single molecule. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds. Additionally, the specific substitution pattern (butoxy group on the quinoline and dimethyl groups on the benzofuran) further differentiates it from other related compounds.

Eigenschaften

Molekularformel

C24H24N2O3

Molekulargewicht

388.5 g/mol

IUPAC-Name

N-(8-butoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H24N2O3/c1-4-5-13-28-21-11-9-19(17-7-6-12-25-22(17)21)26-24(27)23-16(3)18-14-15(2)8-10-20(18)29-23/h6-12,14H,4-5,13H2,1-3H3,(H,26,27)

InChI-Schlüssel

MOGIBIOZLHGVPS-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=CC(=C4)C)C)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.